1-(Pyridin-3-YL)piperazin-2-one
Overview
Description
1-(Pyridin-3-YL)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyridine ring. This compound is known for its diverse biological activities and is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules .
Mechanism of Action
Target of Action
Similar compounds, such as piperazine and piperidine derivatives, have been found to interact with histamine h3 and sigma-1 receptors .
Mode of Action
It’s worth noting that similar compounds have shown to interact with both sigma receptors to different degrees . The interaction with these receptors could potentially lead to changes in cellular signaling and function.
Biochemical Pathways
The interaction with histamine h3 and sigma-1 receptors suggests that it may influence pathways related to these receptors .
Pharmacokinetics
Similar compounds have shown stability in human liver microsomes, suggesting good pharmacokinetic properties .
Result of Action
Similar compounds have shown promising antinociceptive properties, indicating potential pain-relieving effects .
Action Environment
It’s worth noting that similar compounds are recommended to be stored at room temperature in a dark place under an inert atmosphere , suggesting that light, temperature, and atmospheric conditions could potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-(Pyridin-3-yl)piperazin-2-one plays a significant role in biochemical reactions, particularly as a ligand that can bind to specific enzymes and proteins. This compound has been shown to interact with histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties . The interaction with histamine H3 receptors can modulate neurotransmitter release, while binding to sigma-1 receptors can influence cellular signaling pathways. Additionally, this compound can interact with other biomolecules, such as transporters and ion channels, affecting their function and regulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with histamine H3 receptors can alter the release of neurotransmitters like dopamine and serotonin, impacting neuronal communication and function . Furthermore, this compound can affect gene expression by modulating transcription factors and signaling cascades, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an antagonist at histamine H3 and sigma-1 receptors, inhibiting their activity and altering downstream signaling pathways . This inhibition can lead to changes in neurotransmitter release, ion channel activity, and other cellular processes. Additionally, this compound may influence enzyme activity by binding to active sites or allosteric sites, modulating their function and catalytic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impact. Studies have shown that this compound is relatively stable under standard storage conditions, with a melting point of 105-106°C . Its stability in biological systems may vary, and degradation products could influence its activity and efficacy. Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, including changes in receptor expression and signaling pathway modulation.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by modulating receptor activity and neurotransmitter release. At higher doses, toxic or adverse effects may be observed, including alterations in cellular function and metabolism . Threshold effects, where a specific dosage level triggers a significant biological response, are also important to consider in the context of therapeutic applications and safety assessments.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels by modulating enzyme activity and substrate availability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization, accumulation, and overall bioavailability . For example, transporters in the cell membrane may facilitate the uptake of this compound into cells, while binding proteins within the cytoplasm can affect its intracellular distribution and activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus could influence gene expression, while distribution to the mitochondria might affect cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-3-YL)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield protected piperazines, which can then be deprotected to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-(Pyridin-3-YL)piperazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and depression
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-YL)piperazin-2-one: Similar structure but with the pyridine ring attached at a different position.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A derivative with additional functional groups that enhance its biological activity
Uniqueness
1-(Pyridin-3-YL)piperazin-2-one is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-pyridin-3-ylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8/h1-3,6,11H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQIOFEFBAKAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619047 | |
Record name | 1-(Pyridin-3-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345311-00-4 | |
Record name | 1-(Pyridin-3-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-3-yl)piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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